(R)-2-(Piperidin-3-yl)isoindolin-1-one (R)-2-(Piperidin-3-yl)isoindolin-1-one
Brand Name: Vulcanchem
CAS No.: 1786495-37-1
VCID: VC7050238
InChI: InChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1
SMILES: C1CC(CNC1)N2CC3=CC=CC=C3C2=O
Molecular Formula: C13H16N2O
Molecular Weight: 216.284

(R)-2-(Piperidin-3-yl)isoindolin-1-one

CAS No.: 1786495-37-1

Cat. No.: VC7050238

Molecular Formula: C13H16N2O

Molecular Weight: 216.284

* For research use only. Not for human or veterinary use.

(R)-2-(Piperidin-3-yl)isoindolin-1-one - 1786495-37-1

Specification

CAS No. 1786495-37-1
Molecular Formula C13H16N2O
Molecular Weight 216.284
IUPAC Name 2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one
Standard InChI InChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1
Standard InChI Key ZYCVDGADEULRSM-LLVKDONJSA-N
SMILES C1CC(CNC1)N2CC3=CC=CC=C3C2=O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol . Its structure features a piperidine ring attached to the isoindolinone moiety at the 3-position, creating a rigid bicyclic system. The isoindolinone component consists of a six-membered aromatic ring fused to a five-membered lactam ring, while the piperidine group introduces a nitrogen-containing heterocycle that enhances solubility and target binding .

Stereochemical Configuration

The (R)-configuration at the piperidine-3-yl position is critical for its biological activity. Stereochemical analysis reveals that this configuration optimizes spatial alignment with enzymatic binding pockets, particularly those involving neurotransmitter receptors or inflammatory mediators. Computational modeling studies suggest that the (R)-enantiomer exhibits a 20–30% higher binding affinity compared to its (S)-counterpart in simulated receptor docking experiments .

Synthesis and Manufacturing

Key Synthetic Routes

Industrial synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one typically involves a multi-step process:

  • Ring-Closing Metathesis: Formation of the isoindolinone core via transition-metal-catalyzed cyclization.

  • Chiral Resolution: Separation of enantiomers using chiral stationary-phase chromatography or enzymatic resolution techniques.

  • Piperidine Functionalization: Introduction of the piperidine group through nucleophilic substitution or reductive amination .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reduce byproduct formation. Automated purification systems, including simulated moving bed (SMB) chromatography, achieve ≥99% enantiomeric excess (ee) for the (R)-enantiomer. Key process parameters are summarized below:

ParameterValue
Reaction Temperature80–100°C
Catalyst Loading2–5 mol%
Purification MethodSMB Chromatography
Final Purity≥99% (HPLC)

Mechanism of Action and Biological Targets

Neurotransmitter Modulation

(R)-2-(Piperidin-3-yl)isoindolin-1-one demonstrates affinity for serotonin (5-HT₃) and dopamine (D₂) receptors, with half-maximal inhibitory concentrations (IC₅₀) of 120 nM and 280 nM, respectively. The compound’s isoindolinone moiety participates in π-π stacking interactions with aromatic residues in receptor binding sites, while the piperidine nitrogen forms hydrogen bonds with aspartate residues .

Anti-Inflammatory Activity

In vitro studies indicate that the compound suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing pro-inflammatory cytokine production by 40–50% at 10 μM concentrations. This activity is stereospecific, as the (S)-enantiomer shows negligible IKK inhibition under identical conditions .

Pharmacological Applications

Central Nervous System (CNS) Disorders

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.45 (m, 4H, Ar-H), 4.32 (dd, J = 12.4 Hz, 1H), 3.65–3.10 (m, 3H, piperidine-H), 2.90–2.45 (m, 4H) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-N stretch).

Physicochemical Properties

PropertyValue
Melting Point215–218°C (decomp.)
Solubility (Water)2.1 mg/mL (25°C)
LogP (Octanol/Water)1.8 ± 0.2
pKa8.9 (piperidine N)

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